molecular formula C27H19ClN2O2S2 B304560 [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone

Cat. No. B304560
M. Wt: 503 g/mol
InChI Key: LIYUFAKEEQPMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in the treatment of various types of cancer. In

Mechanism of Action

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone is a selective, reversible inhibitor of BTK. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the proliferation and survival of B cells and other immune cells. By inhibiting BTK, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone blocks the downstream signaling pathways that are activated by BTK, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. In addition, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone is its selectivity for BTK, which reduces the potential for off-target effects. Another advantage is its reversible binding to BTK, which allows for rapid clearance from the body and reduces the potential for long-term toxicity. However, one limitation of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the study of [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone. One direction is the exploration of its potential therapeutic applications in combination with other anti-cancer drugs. Another direction is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing and administration schedule for [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone in clinical settings.

Synthesis Methods

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2,3-dibromothiophene to form 2,3-dibromo-4-chloroaniline. This intermediate is then reacted with 8-bromo-5,6-dihydrodithieno[2,3-b:2',3'-d]pyridine-4(3H)-one to form the desired product, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone.

Scientific Research Applications

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has been studied for its potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. In preclinical studies, [7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone has demonstrated significant anti-tumor activity and has shown synergistic effects when used in combination with other anti-cancer drugs.

properties

Product Name

[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone

Molecular Formula

C27H19ClN2O2S2

Molecular Weight

503 g/mol

IUPAC Name

[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C27H19ClN2O2S2/c1-32-17-8-4-15(5-9-17)25(31)26-23(29)22-21(14-2-6-16(28)7-3-14)19-10-11-20-18(12-13-33-20)24(19)30-27(22)34-26/h2-9,12-13H,10-11,29H2,1H3

InChI Key

LIYUFAKEEQPMRL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(C5=C(CC4)SC=C5)N=C3S2)C6=CC=C(C=C6)Cl)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4C(=C3C5=CC=C(C=C5)Cl)CCC6=C4C=CS6)N

Origin of Product

United States

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